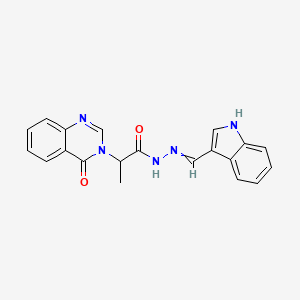![molecular formula C8H11Cl2N3O B11604144 2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11604144.png)
2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves the reaction of 2,2-dichloroacetamide with 3-(1H-imidazol-1-yl)propylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Scientific Research Applications
2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of the dichloroacetamide and imidazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11Cl2N3O |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C8H11Cl2N3O/c9-7(10)8(14)12-2-1-4-13-5-3-11-6-13/h3,5-7H,1-2,4H2,(H,12,14) |
InChI Key |
QCXFMQGOKGZSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11604062.png)
![(2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11604075.png)
![(3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone](/img/structure/B11604081.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B11604086.png)
![3-[(2E)-1-methyl-2-(3-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604087.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11604088.png)
![3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11604092.png)
![(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B11604097.png)

![5-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604102.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604109.png)
![3-[({(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11604114.png)
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11604117.png)
![{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11604120.png)
